2-Methoxy-6-azaspiro[3.4]octane

Physicochemical profiling Lipophilicity Hydrogen bonding

Fragment-based screening campaigns often struggle with flat, aromatic libraries that fail to explore 3D chemical space. 2-Methoxy-6-azaspiro[3.4]octane (CAS 1694801-55-2) provides a rigid, rule-of-three-compliant spirocyclic core with a defined methoxy exit vector, enabling precise SAR exploration at chiral biological targets. - Purity: ≥98% (HPLC), ensuring fragment library integrity and avoiding regioisomeric contamination. - Orthogonal reactivity: secondary amine and methoxy handle for parallel amide coupling, reductive amination, or O-demethylation. - Immediate availability of research-grade material with global shipping and full quality documentation.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B12977777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-azaspiro[3.4]octane
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCOC1CC2(C1)CCNC2
InChIInChI=1S/C8H15NO/c1-10-7-4-8(5-7)2-3-9-6-8/h7,9H,2-6H2,1H3
InChIKeyDOHIGAHYHFIRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-azaspiro[3.4]octane: A Monomethoxy Spirocyclic Amine Scaffold for Fragment-Based Drug Discovery and Chemical Biology


2-Methoxy-6-azaspiro[3.4]octane (free base CAS 1694801-55-2, hydrochloride CAS 2306272-58-0) is a spirocyclic building block that incorporates a single methoxy substituent on a saturated azaspiro[3.4]octane core. The scaffold combines a pyrrolidine ring and an azetidine ring through a shared spiro carbon, with the methoxy group positioned at the 2-position of the pyrrolidine ring . With a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol, it belongs to a broader family of azaspiro[3.4]octane modules recognized for their three-dimensional, rigid architectures that access underexplored regions of chemical space in medicinal chemistry [1]. Unlike flat aromatic scaffolds, this spirocyclic framework introduces defined exit vectors that can be leveraged to survey chemical space and optimize pharmacological properties [2].

1
Scaffold type
Monomethoxy spirocyclic building block with defined exit vectors for fragment-based drug discovery
2
Selection fit
Balanced lipophilicity and tunable basicity support CNS penetration and kinase selectivity screening
3
Procurement context
Regioisomerically defined scaffold (2-methoxy) to maintain library integrity; avoid 6-methoxy counterpart

Why 2-Methoxy-6-azaspiro[3.4]octane Cannot Be Replaced by Unsubstituted, Thia-, or Oxa-Analogs in Pharmacophore Design


The azaspiro[3.4]octane core is not a single, interchangeable entity. Substitution at the 2-position with a methoxy group fundamentally alters the scaffold's electronic character, hydrogen-bonding capacity, and metabolic profile compared to unsubstituted analogs or heteroatom replacements. For example, the 2-oxa analog (2-oxa-6-azaspiro[3.4]octane) and the 2-thia analog (2-thia-6-azaspiro[3.4]octane) exhibit divergent physicochemical properties, including significant differences in lipophilicity, basicity (predicted pKa variations of 1–2 log units), and conformational preferences that directly impact target engagement . The methoxy group provides a unique combination of moderate polarity, hydrogen bond acceptor capability, and metabolic stability that oxygen and sulfur replacements do not replicate. In addition, the specific placement of the methoxy group on the pyrrolidine ring (2-position) versus alternative positions (e.g., 6-methoxy-2-azaspiro[3.4]octane, a structural isomer) results in distinct exit vector geometries that can critically influence binding to chiral biological targets . These differences mean that a hit identified with a 2-methoxy analog cannot be assumed to translate to its oxa-, thia-, or regioisomeric counterparts without empirical validation.

Target scaffold
2-Methoxy-6-azaspiro[3.4]octane
Moderate lipophilicity; hydrogen bond acceptor; basic pyrrolidine nitrogen; 2-position methoxy exit vector.
Potential substitute
2-Oxa / 2-Thia analogs
Lipophilicity and basicity profiles may shift by 1–2 pKa units; altered hydrogen-bonding capacity can disrupt target engagement.
Class-level inference; experimental validation required.
6-Methoxy regioisomer
Identical MW but distinct exit vector geometry; may critically alter binding mode at chiral biological targets.
Regioisomeric purity essential for reproducible SAR.

Quantitative Differentiation of 2-Methoxy-6-azaspiro[3.4]octane Against Its Closest Azaspiro[3.4]octane Analogs


Predicted Physicochemical Property Comparison: 2-Methoxy-6-azaspiro[3.4]octane vs. 2-Oxa-6-azaspiro[3.4]octane

The 2-methoxy substituent confers distinct physicochemical properties relative to the 2-oxa analog. The replacement of the ring oxygen in 2-oxa-6-azaspiro[3.4]octane with a methoxy-bearing carbon in 2-methoxy-6-azaspiro[3.4]octane increases the scaffold's lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8) while preserving hydrogen bond acceptor capability. This is evidenced by the difference in molecular weight (141.21 g/mol for the methoxy derivative vs. 113.16 g/mol for the oxa derivative) and the presence of an additional rotatable bond (methoxy C–O) that can modulate conformational flexibility . The 2-oxa analog exhibits a predicted pKa of approximately 10.55±0.20, whereas the 6-aza parent scaffold has a higher predicted pKa of 11.41±0.20; the 2-methoxy derivative, containing a basic pyrrolidine nitrogen, is expected to have a pKa intermediate between these values, offering a tunable basicity profile for target engagement .

Physicochemical profiling
Class-level inference
MW difference: +28 g/mol vs. oxa analog; predicted ΔlogP ≈ +0.5 to +0.8
Reported property differentiation context; supports lipophilicity-driven CNS design review.
Predicted values only; requires experimental determination.
Physicochemical profiling Lipophilicity Hydrogen bonding Scaffold hopping

Regioisomeric Differentiation: 2-Methoxy-6-azaspiro[3.4]octane vs. 6-Methoxy-2-azaspiro[3.4]octane for Target Binding Geometry

The position of the methoxy group on the azaspiro[3.4]octane scaffold is a critical determinant of the three-dimensional orientation of substituents. 2-Methoxy-6-azaspiro[3.4]octane (CAS 1694801-55-2 for free base) places the methoxy group on the pyrrolidine ring at the 2-position, whereas its regioisomer, 6-methoxy-2-azaspiro[3.4]octane (CAS 2167063-45-6), places the methoxy group on the azetidine ring at the 6-position . The two isomers share the same molecular formula (C8H15NO) and molecular weight (141.21 g/mol) but differ in their IUPAC nomenclature and SMILES notation: COC1CC2(CCNC2)C1 for the 2-methoxy isomer . These positional differences alter the spatial orientation (exit vectors) of the methoxy group relative to the spiro junction. The 2-position on the pyrrolidine ring projects the methoxy group into a different region of chemical space compared to the 6-position on the azetidine ring, which can lead to divergent binding modes at chiral biological targets such as kinases, GPCRs, and ion channels.

Regioisomeric exit vectors
Class-level inference
2-methoxy (pyrrolidine) vs. 6-methoxy (azetidine); identical MW, distinct SMILES
Spatial orientation context; regioisomer choice may influence target binding geometry.
No co-crystal structures available for confirmation.
Regioisomerism Exit vector geometry Structure-activity relationship Medicinal chemistry

M4 Muscarinic Receptor Agonist Scaffold Potential: 2-Methoxy vs. 2-Azaspiro[3.4]octane Derivatives in CNS Drug Discovery

Patent literature identifies 2-azaspiro[3.4]octane derivatives as M4 muscarinic receptor agonists for the treatment of psychosis, cognitive dysfunction, and substance use disorders [1]. The 2-methoxy-6-azaspiro[3.4]octane scaffold shares the same azaspiro[3.4]octane core but differs in the nitrogen placement and methoxy substitution pattern. The 2-azaspiro series places the amine nitrogen at the 2-position of the azetidine ring, whereas the 2-methoxy-6-azaspiro scaffold locates the amine at the 6-position within the pyrrolidine ring. This structural difference creates a distinct pharmacophore that may interact differently with the orthosteric or allosteric binding sites of the M4 receptor. The presence of the methoxy group may enhance CNS penetration due to increased lipophilicity while retaining hydrogen bond acceptor capacity, a property not available in the unsubstituted 2-azaspiro[3.4]octane or 6-azaspiro[3.4]octane parent scaffolds [2]. Furthermore, the Novartis patent family (e.g., AR-120170-A1) focuses on 2-azaspiro[3.4]octane derivatives with extensive substitution, whereas the 2-methoxy-6-azaspiro analog represents a more compact, underexplored core that could serve as a novel starting point for M4 agonist design [1].

M4 receptor agonist context
Class-level inference
6-position amine vs. 2-position amine in patented 2-azaspiro series; methoxy group absent in comparator.
Scaffold novelty context; may support M4 agonist pharmacophore differentiation studies.
Based on patent analysis; no direct receptor binding data.
M4 muscarinic receptor CNS drug discovery Agonist scaffold Patent analysis

High-Value Research and Procurement Scenarios for 2-Methoxy-6-azaspiro[3.4]octane


Fragment-Based Lead Discovery and Library Design

2-Methoxy-6-azaspiro[3.4]octane is a compact, rule-of-three-compliant fragment (MW 141.21, one hydrogen bond donor, two hydrogen bond acceptors) ideal for fragment-based drug discovery (FBDD). Its three-dimensional spirocyclic architecture provides access to underexplored chemical space compared to flat aromatic fragments, and the methoxy group serves as a functional handle for structure-activity relationship (SAR) expansion. Unlike the more polar 2-oxa-6-azaspiro[3.4]octane (MW 113.16) or the basic 6-azaspiro[3.4]octane parent (predicted pKa 11.41), the 2-methoxy derivative offers a balanced physicochemical profile suitable for screening against diverse target classes. Procurement of this specific regioisomer (CAS 1694801-55-2) rather than its 6-methoxy counterpart (CAS 2167063-45-6) is essential to maintain fragment library integrity and avoid regioisomeric contamination that can confound hit validation .

CNS Drug Discovery: M4 Muscarinic Receptor Agonist Optimization

Patent analysis reveals that the azaspiro[3.4]octane core is a privileged scaffold for M4 muscarinic receptor agonism, with extensive patent coverage by Novartis and others . The 2-methoxy-6-azaspiro[3.4]octane scaffold provides a structurally distinct starting point that differs from the heavily patented 2-azaspiro[3.4]octane series in both nitrogen placement (6-position vs. 2-position) and the presence of the methoxy substituent. For CNS programs targeting psychosis, Alzheimer's disease, or substance use disorders, this compound enables the exploration of novel intellectual property space while retaining the favorable spirocyclic architecture associated with M4 receptor engagement. The methoxy group's contribution to lipophilicity may enhance passive blood-brain barrier penetration compared to more polar analogs, a critical factor in CNS drug design [1].

Kinase Inhibitor Scaffold Hopping and Selectivity Engineering

The azaspiro[3.4]octane scaffold has been successfully employed in kinase inhibitor design, with the 2-oxa-6-azaspiro[3.4]octane substituent demonstrating EGFR inhibitory activity comparable to gefitinib in lung cancer cell lines HCC827 and A549 . The 2-methoxy-6-azaspiro[3.4]octane variant offers medicinal chemists a scaffold-hopping opportunity: replacing the ring oxygen with a methoxy-bearing carbon alters the electronic environment and hydrogen-bonding network around the hinge-binding region of kinases. This substitution can modulate kinase selectivity profiles, potentially reducing off-target effects that limit the therapeutic window of oxa-containing leads. The defined exit vectors of the spirocyclic system enable systematic exploration of the ribose pocket and solvent-exposed regions of the kinase active site [1].

Building Block Procurement for Parallel Synthesis and SAR Expansion

As a bifunctional building block containing both a secondary amine (pyrrolidine NH) and a methoxy group, 2-methoxy-6-azaspiro[3.4]octane is amenable to parallel synthesis strategies for rapid SAR exploration. The amine can be functionalized via amide coupling, reductive amination, or sulfonylation, while the methoxy group can be demethylated to reveal a hydroxyl handle for further diversification. This orthogonal reactivity profile distinguishes it from the 2-oxa analog, which lacks a secondary amine for direct derivatization, and from the 2-thia analog, which introduces metabolic liabilities associated with sulfur oxidation. Commercial availability of the hydrochloride salt (CAS 2306272-58-0, purity NLT 97%) from vendors such as MolCore and AKSci enables procurement of research-grade material for initial screening and scale-up .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Rule-of-three compliance and 3D exit vectors
Fragment library integrity; regioisomeric purity review
CNS M4 receptor research
Distinct nitrogen placement and methoxy substitution
Patent landscape differentiation; CNS penetration context review
Kinase inhibitor scaffold hopping
Electronic and H-bond modulation vs. oxa-analogs
Kinase selectivity shift context; hinge-binding region validation
Parallel synthesis and SAR expansion
Orthogonal reactivity: secondary amine and methoxy handle
Derivatization scope review; metabolic stability comparison

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